[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-16(2)22(14-17-8-11-21(12-9-17)13-10-20)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17H,8-15,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIWENOFXDIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-ylmethyl Intermediate
The piperidine backbone is functionalized through a sequence of alkylation and oxidation reactions. In Step A of the patented process, (2,2-dimethoxyethyl)methylcarbamic acid benzyl ester is synthesized via reaction of N-methylaminoacetaldehyde dimethylacetal with benzyl chloroformate in methyl tetrahydrofuran (MeTHF) at 5°C. This step establishes the carbamate protective group critical for subsequent transformations.
Step B involves oxidative cleavage of the dimethylacetal to generate methyl-(2-oxoethyl)carbamic acid benzyl ester, an aldehyde intermediate. While aldehydes are often unstable, this reaction is conducted in situ to minimize decomposition.
Reductive Amination for Aminoethyl Side Chain
The aldehyde intermediate undergoes reductive amination with biphenyl-2-yl-carbamic acid piperidin-4-yl ester in the presence of a palladium catalyst and hydrogen gas. Key conditions include:
| Reaction Parameter | Value/Detail | Source Citation |
|---|---|---|
| Solvent | MeTHF/MeOH (3:1 ratio) | |
| Catalyst | 10% Pd/C | |
| Temperature | Ambient (25°C) | |
| Hydrogen Pressure | Atmospheric (1 atm) | |
| Reaction Time | 3 hours |
This step yields biphenyl-2-yl-carbamic acid 1-(2-methylaminoethyl)piperidin-4-yl ester , which is subsequently debenzylated under hydrogenolysis conditions.
Installation of Isopropyl-Carbamate Group
The final stage involves coupling the deprotected amine with isopropyl chloroformate in a biphasic solvent system. A representative protocol includes:
-
Base Selection : Potassium carbonate (K₂CO₃) in water facilitates deprotonation of the amine.
-
Solvent System : MeTHF and water (2:1 ratio) enhance reaction homogeneity.
-
Temperature Control : Maintained below 10°C to prevent side reactions.
Post-reaction workup includes phase separation, acid-base extraction, and vacuum distillation to isolate the product. The crystalline freebase is obtained via recrystallization from isopropyl acetate (iPrOAc).
Analytical Characterization
Critical physicochemical properties of the compound, as reported by commercial suppliers and patent literature, include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉N₃O₃ | |
| Molecular Weight | 347.45 g/mol | |
| Boiling Point | 512.2±43.0°C (Predicted) | |
| Density | 1.128±0.06 g/cm³ | |
| pKa | 8.58±0.29 | |
| XRD Peaks (2θ) | 6.6, 13.1, 18.6, 19.7, 20.2 |
The crystalline form (Form III) is characterized by distinct powder X-ray diffraction peaks, ensuring batch consistency for pharmaceutical applications.
Challenges and Optimization Strategies
Aldehyde Intermediate Stability
Early synthetic routes suffered from low yields due to the instability of the aldehyde intermediate. Patent WO2012009166A1 addresses this by:
Catalytic Hydrogenation Efficiency
Optimizing hydrogenation parameters (e.g., catalyst loading, solvent polarity) improved debenzylation yields from 65% to >90%. Substituting palladium on carbon with platinum oxide (PtO₂) under pressurized hydrogen (3 atm) further enhanced reaction rates.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicine, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester has potential therapeutic applications. It may be explored for its activity as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved could include binding to active sites on enzymes or receptors, leading to modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several carbamate esters and heterocyclic amines. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
*Note: The molecular formula for the target compound can be inferred as C₁₉H₃₁N₃O₂ based on structural similarity to analogs.
Key Observations:
- Functional Group Variations: Replacement of the 2-aminoethyl group with a 2-hydroxyethyl group (as in ) reduces basicity and introduces hydrogen-bonding capability.
- Stereochemical Differences : The (S)- and (R)-configurations in analogs (e.g., ) highlight the importance of stereochemistry in pharmacological activity, though specific data are unavailable.
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a piperidine ring and a carbamate derivative, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Key Functional Groups
- Piperidine Ring : Often associated with various pharmacological effects.
- Carbamate Group : Known for its role in enzyme inhibition.
The biological activity of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is largely predicted based on its structural features. The piperidine moiety can engage in interactions with various receptors and enzymes, while the carbamate group may form covalent bonds with active site residues. This interaction can modulate the activity of target proteins, leading to various biological effects.
Predicted Biological Activities
Based on structural analogs and computational modeling, the compound is expected to exhibit:
- Anticancer Activity : Similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Neuroprotective Effects : Compounds with piperidine rings are often explored for their potential in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : The compound may demonstrate activity against bacterial strains and fungi.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bupropion | Piperidine ring, ketone | Antidepressant, smoking cessation aid |
| Physostigmine | Carbamate structure | Acetylcholinesterase inhibitor |
| MPP+ | Piperidine ring | Neurotoxic effects |
This table illustrates how compounds with similar structural features exhibit overlapping biological activities, which can provide insights into the potential pharmacological properties of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester.
Anticancer Research
Recent studies have indicated that piperidine derivatives can enhance cytotoxicity against cancer cells. For instance, a derivative showed improved apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that modifications to the piperidine structure can lead to increased therapeutic efficacy.
Neurodegenerative Disease Models
In research focused on Alzheimer's disease, compounds similar to [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes effectively. This dual inhibition is crucial for improving cognitive function in models of Alzheimer's disease .
Antimicrobial Studies
Piperidine-based compounds have demonstrated significant antimicrobial activity against strains such as MRSA and E. coli. The mechanism often involves disrupting cell wall integrity and interacting with DNA gyrase, indicating a multi-targeted action that could be beneficial in developing new antibiotics .
Q & A
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer : Analytical techniques such as NMR spectroscopy (for confirming piperidine ring substitution patterns), mass spectrometry (M+1 peaks, e.g., m/z 345.29 for related intermediates), and IR spectroscopy (ester C=O stretch at ~1731 cm⁻¹) are critical. The InChI key and molecular formula (C₁₄H₂₀N₂O₂, MW 248.32) aid in database cross-referencing .
Q. What are the stability considerations for the benzyl ester moiety under varying pH conditions?
- Answer : Benzyl ester bonds are labile under alkaline conditions (pH >7), as demonstrated by IR spectral loss of the 1731 cm⁻¹ peak after alkali treatment. Stability is optimal at acidic pH (4–6), where ester bonds remain intact, as shown in glucuronic acid-DHP conjugation studies .
Advanced Research Questions
Q. How do protecting group strategies optimize the synthesis of amino-piperidine intermediates?
- Answer : tert-Butoxycarbonyl (BOC) and benzyloxycarbonyl (Cbz) groups are frequently used to protect amines. For example, BOC-protected intermediates (e.g., 4-aminomethyl-piperidine-1-carboxylic acid benzyl ester) undergo deprotection with TFA/DCM to yield free amines for further functionalization. This minimizes side reactions during nucleophilic substitutions .
Q. What experimental design principles resolve contradictions in reported reaction yields for piperidine-based carbamates?
- Answer : Discrepancies in yields (e.g., 40–85%) arise from variables like solvent polarity (DMF vs. THF), stoichiometry of coupling agents, and heating duration. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, triethylamine as a base in DMF improves nucleophilicity, while prolonged heating (6–12 hrs) enhances conversion rates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Answer : Modifying the isopropyl carbamate or benzyl ester groups alters steric and electronic properties. For example, replacing benzyl with tert-butyl esters (e.g., [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid tert-butyl ester) enhances metabolic stability. Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking validate SAR hypotheses .
Q. What analytical challenges arise in quantifying trace impurities during HPLC method development?
- Answer : Co-elution of structurally similar byproducts (e.g., de-esterified intermediates) requires gradient elution with buffered mobile phases. For example, ammonium acetate (pH 6.5) with methanol improves resolution. Detection at 210–254 nm optimizes sensitivity for carbamate UV absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
